molecular formula C17H24O4 B1325751 8-oxo-8-(4-n-propoxyphenyl)octanoic acid CAS No. 898791-82-7

8-oxo-8-(4-n-propoxyphenyl)octanoic acid

Cat. No.: B1325751
CAS No.: 898791-82-7
M. Wt: 292.4 g/mol
InChI Key: XWCZSNNAKHDUHW-UHFFFAOYSA-N
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Scientific Research Applications

  • Polymer Synthesis and Biomedical Applications :

    • Copolyesters derived from hydroxyphenylalkanoic acids, including 8-Oxo-8-(4-propoxyphenyl)octanoic acid, have been synthesized for potential biomedical applications. These copolymers exhibit interesting properties like high insolubility in most solvents, inherent viscosities, and thermal behavior conducive to nematic phase formation. This makes them suitable for biomedical uses due to their hydrolytically degradable aliphatic carbonyl group and better crystallinity compared to poly(hydroxyalkanoate)s (Abraham et al., 2002).
  • Liquid Crystalline Behavior :

    • The liquid crystalline behavior of 8-Oxo-8-(4-propoxyphenyl)octanoic acid has been characterized, revealing that it is a thermotropic liquid crystal. This study involved synthesis, chemical structure confirmation, and phase transition characterization using differential scanning calorimetry and polarizing microscopy (Cai Li, 2009).
  • Bio-Lubricant Base Stocks :

    • Derivatives of 8-Oxo-8-(4-propoxyphenyl)octanoic acid have been synthesized and evaluated for bio-lubricant properties. The study focused on the density, acid number, base number, and iodine value of these compounds, discussing the effect of dioxane and dioxepane heterocyclic rings on bio-lubricant properties. This research highlights the potential of these compounds as promising bio-lubricants in real applications (Wahyuningsih & Kurniawan, 2020).
  • DNA Research and Genomic Applications :

    • A study on Adenosine-1,3-diazaphenoxazine derivatives demonstrated selective base pair formation with 8-oxo-2'-deoxyguanosine, an analogue of 8-Oxo-8-(4-propoxyphenyl)octanoic acid, in DNA. This work is significant for genomic research as it provides a tool for the selective detection of 8-oxo-dG in DNA without requiring chemical or enzymatic treatment (Taniguchi et al., 2011).
  • Optical Gating in Nanofluidic Devices :

    • The compound has been used in the development of nanofluidic devices. By decorating the inner surface of channels with photolabile hydrophobic molecules derived from 8-Oxo-8-(4-propoxyphenyl)octanoic acid, researchers demonstrated optical gating, which has potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid typically involves the reaction of 4-n-propoxybenzaldehyde with octanoic acid under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for

Properties

IUPAC Name

8-oxo-8-(4-propoxyphenyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-2-13-21-15-11-9-14(10-12-15)16(18)7-5-3-4-6-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCZSNNAKHDUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645444
Record name 8-Oxo-8-(4-propoxyphenyl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-82-7
Record name η-Oxo-4-propoxybenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxo-8-(4-propoxyphenyl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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